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Compound of Interest

Compound Name: 5-Methylquinoline-4-carbaldehyde

Cat. No.: B11914726

An in-depth analysis of the spectroscopic data for 5-Methylquinoline-4-carbaldehyde is
presented for researchers, scientists, and professionals in drug development. This guide
provides a structured overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Spectroscopic Data Analysis of 5-Methylquinoline-4-
carbaldehyde

It is important to note that while extensive searches were conducted for the specific
spectroscopic data of 5-Methylquinoline-4-carbaldehyde, publicly available experimental
data for this exact compound could not be located.

To provide a relevant framework for analysis, this guide presents spectroscopic data for a
closely related and structurally similar compound, 5-Methyl-8-hydroxyquinoline-7-carbaldehyde.
This information can serve as a valuable reference for researchers working with substituted
quinoline carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

1H NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde
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Solvent: CDCls, Frequency: 400.2 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment

pPpm

10.36 s 1H CHO

8.90 d,J=27Hz 1H Aromatic H
8.26 d,J=8.3Hz 1H Aromatic H
7.58 dd,J=8.2,3.5Hz 1H Aromatic H
7.53 s 1H Aromatic H
2.56 s 3H CHs

13C NMR Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde|[1]

Solvent: CDCls, Frequency: 100.6 MHz

Chemical Shift (8) ppm

Assighment

192.3 C=0 (aldehyde)
157.4 Aromatic C
148.9 Aromatic C
139.5 Aromatic C
133.0 Aromatic C
131.8 Aromatic C
124.9 Aromatic C
124.7 Aromatic C
124.3 Aromatic C
117.2 Aromatic C
17.9 CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption
of infrared radiation. For quinoline carbaldehydes, characteristic signals for the carbonyl group
are typically observed. In a study of various quinoline carbaldehydes, distinctive carbonyl
signals for the groups at the C5 and C7 positions were found in the range of 1663—-1686
cm~1[1].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

GC-MS Data for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde[1]
e Retention Time (tr): 7.186 min[1]

While specific fragment ions for 5-Methyl-8-hydroxyquinoline-7-carbaldehyde are not detailed in
the available resources, the mass spectrum of the parent compound, 5-Methylquinoline, shows
a molecular ion peak at m/z 143, with other significant fragments at m/z 142 and 115.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for
reproducibility and data validation.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of quinoline derivatives involves the following
steps:

o Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated
solvent (e.g., CDCls, DMSO-ds).

 Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

» Data Acquisition: Acquire *H and 3C NMR spectra. For *H NMR, standard parameters are
typically used. For 13C NMR, a proton-decoupled spectrum is usually obtained to simplify the
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spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Data Analysis: Integrate the signals in the *H NMR spectrum to determine the relative
number of protons and analyze the chemical shifts and coupling constants to assign the
signals to specific protons in the molecule. In the 13C NMR spectrum, assign the signals
based on their chemical shifts.

IR Spectroscopy Protocol
A general protocol for IR spectroscopy is as follows:

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in
a suitable solvent.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm™1,

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry Protocol
A general protocol for GC-MS analysis includes:
Sample Preparation: Dissolve the sample in a volatile solvent.

GC Separation: Inject the sample into a gas chromatograph to separate the components of
the mixture.

MS Analysis: The separated components are introduced into the mass spectrometer, where
they are ionized (e.g., by electron ionization - El) and the mass-to-charge ratio of the
resulting fragments is measured.

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the
compound and its fragmentation pattern, which can provide structural information.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.

General Workflow for Spectroscopic Analysis of a Compound
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Caption: Workflow of Compound Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b11914726?utm_src=pdf-body-img
https://www.benchchem.com/product/b11914726?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11914726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

o 1. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic data for 5-Methylquinoline-4-
carbaldehyde (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11914726#spectroscopic-data-for-5-methylquinoline-
4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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